2-Phenylethyl 4-methylbenzenesulfonate
Overview
Description
2-Phenylethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C15H16O3S. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is widely used in organic synthesis, particularly as an intermediate in the production of various organic compounds, including fluorescent dyes, fragrances, and pharmaceutical intermediates .
Preparation Methods
2-Phenylethyl 4-methylbenzenesulfonate can be synthesized through the reaction of phenylethanol with p-toluenesulfonyl chloride. The reaction typically involves the following steps :
Reaction with Sodium Hydride: Phenylethanol is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride is then added slowly while stirring. The reaction is stirred at 0°C for 20 minutes.
Addition of p-Toluenesulfonyl Chloride: A solution of p-toluenesulfonyl chloride in THF is added to the reaction mixture. The reaction is stirred overnight at room temperature.
Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine and dried over sodium sulfate.
Industrial production methods may involve similar reaction conditions but are typically optimized for larger-scale production and may include additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
2-Phenylethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Common reagents and conditions used in these reactions include THF as a solvent, sodium hydride as a base, and p-toluenesulfonyl chloride as a sulfonating agent . Major products formed from these reactions include substituted phenylethyl derivatives and various functionalized organic compounds .
Scientific Research Applications
2-Phenylethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including fluorescent dyes, fragrances, and pharmaceutical intermediates.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential anticancer and antiviral agents.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-methylbenzenesulfonate involves its ability to act as a sulfonating agent, introducing the sulfonate group into various organic molecules. This modification can alter the chemical and physical properties of the target molecules, making them more reactive or providing them with specific functional groups that can participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-Phenylethyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
Phenethyl 4-methylbenzenesulfonate: Similar in structure but with different substituents on the phenylethyl group.
Benzyl 4-methylbenzenesulfonate: Contains a benzyl group instead of a phenylethyl group, leading to different reactivity and applications.
4-Methylbenzenesulfonic Acid: The parent sulfonic acid, which lacks the phenylethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the phenylethyl and sulfonate groups, which provides it with distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-phenylethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPPUZPZPFOFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196218 | |
Record name | Phenethyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4455-09-8 | |
Record name | Phenethyl tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4455-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethyl tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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